molecular formula C14H19N4+ B1194166 amprolium CAS No. 13082-85-4

amprolium

Cat. No.: B1194166
CAS No.: 13082-85-4
M. Wt: 243.33 g/mol
InChI Key: IPZFPROOBOUEIG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amprolium involves the condensation of ethoxymethylenemalononitrile with acetamidine to form a substituted pyrimidine. This reaction likely involves the conjugate addition of the amidine nitrogen to the malononitrile, followed by the loss of ethoxide. The remaining amidine nitrogen then adds to one of the nitriles, leading to the formation of the pyrimidine. The nitrile is then reduced to the corresponding aminomethyl compound. Exhaustive methylation of the amine, followed by displacement of the activated quaternary nitrogen by bromide ion, affords the key intermediate. Finally, displacement of the halogen by α-picoline yields this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Amprolium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is this compound itself, with intermediates such as substituted pyrimidines and aminomethyl compounds .

Scientific Research Applications

Amprolium has several scientific research applications:

Mechanism of Action

Amprolium exerts its effects by mimicking thiamine and blocking the thiamine transporter of Eimeria species. This inhibition prevents the uptake of thiamine, which is essential for carbohydrate synthesis in these parasites. As a result, the parasites are unable to grow and reproduce, leading to their eventual death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amprolium is unique in its mechanism of action as a thiamine analogue, which specifically targets the thiamine transporter of Eimeria species. This specificity reduces the likelihood of resistance development compared to other anticoccidial drugs .

Properties

CAS No.

13082-85-4

Molecular Formula

C14H19N4+

Molecular Weight

243.33 g/mol

IUPAC Name

5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine

InChI

InChI=1S/C14H19N4/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17)/q+1

InChI Key

IPZFPROOBOUEIG-UHFFFAOYSA-N

SMILES

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C

Canonical SMILES

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C

Key on ui other cas no.

13082-85-4
121-25-5

Synonyms

Amprol
Amprolium
Amprolium Chloride
Amprolium Hydrochloride
Anticoccid
Chloride, Amprolium
Hydrochloride, Amprolium
Hydrochloride, Noé-Socopharm
Némaprol
Noé Socopharm Hydrochloride
Noé-Socopharm Hydrochloride
Pyridinium, 1-((4-Amino-2-propyl-5-pyrimidinyl)methyl)-2-methyl-, Chloride (1:1)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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